molecular formula C10H15NO2 B6209827 1,2-dimethyl-5-(propan-2-yl)-1H-pyrrole-3-carboxylic acid CAS No. 1512251-26-1

1,2-dimethyl-5-(propan-2-yl)-1H-pyrrole-3-carboxylic acid

Cat. No.: B6209827
CAS No.: 1512251-26-1
M. Wt: 181.2
InChI Key:
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Description

1,2-dimethyl-5-(propan-2-yl)-1H-pyrrole-3-carboxylic acid is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This specific compound is characterized by its unique substitution pattern, which includes two methyl groups, an isopropyl group, and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-dimethyl-5-(propan-2-yl)-1H-pyrrole-3-carboxylic acid typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine to form the pyrrole ring. The specific substituents can be introduced through various alkylation and acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process often includes steps such as alkylation, cyclization, and functional group transformations under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,2-dimethyl-5-(propan-2-yl)-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring or the substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms.

Scientific Research Applications

1,2-dimethyl-5-(propan-2-yl)-1H-pyrrole-3-carboxylic acid has various applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic properties and uses in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2-dimethyl-5-(propan-2-yl)-1H-pyrrole-3-carboxylic acid involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical processes.

Comparison with Similar Compounds

Similar Compounds

    1,2-dimethyl-1H-pyrrole-3-carboxylic acid: Lacks the isopropyl group, which may affect its reactivity and applications.

    5-(propan-2-yl)-1H-pyrrole-3-carboxylic acid: Lacks the methyl groups, leading to different chemical properties and uses.

Uniqueness

1,2-dimethyl-5-(propan-2-yl)-1H-pyrrole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

CAS No.

1512251-26-1

Molecular Formula

C10H15NO2

Molecular Weight

181.2

Purity

95

Origin of Product

United States

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